molecular formula C21H17FN2O2 B292178 1-(4-fluorobenzoyl)-5-(5-methyl-2-furyl)-3-phenyl-4,5-dihydro-1H-pyrazole

1-(4-fluorobenzoyl)-5-(5-methyl-2-furyl)-3-phenyl-4,5-dihydro-1H-pyrazole

Cat. No. B292178
M. Wt: 348.4 g/mol
InChI Key: RDWXFXAWCFYOCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorobenzoyl)-5-(5-methyl-2-furyl)-3-phenyl-4,5-dihydro-1H-pyrazole, also known as "FMPDP", is a pyrazole derivative that has attracted attention in scientific research due to its potential pharmacological properties. This compound has been synthesized using various methods and has shown promising results in various studies. In

Mechanism of Action

The exact mechanism of action of FMPDP is not fully understood, but it is believed to act on the GABAergic system. FMPDP has been shown to increase the levels of GABA in the brain, which may contribute to its anticonvulsant and anxiolytic effects. Additionally, FMPDP has been found to inhibit the activity of cyclooxygenase-2, which may contribute to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
FMPDP has been shown to have various biochemical and physiological effects in animal models. It has been found to increase the levels of GABA in the brain, which may contribute to its anticonvulsant and anxiolytic effects. Additionally, FMPDP has been found to inhibit the activity of cyclooxygenase-2, which may contribute to its anti-inflammatory and analgesic effects. FMPDP has also been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-1β, in the brain.

Advantages and Limitations for Lab Experiments

FMPDP has several advantages for lab experiments. It is easy to synthesize and has a relatively high yield. Additionally, FMPDP has been shown to have low toxicity in animal models. However, there are some limitations to using FMPDP in lab experiments. For example, the exact mechanism of action of FMPDP is not fully understood, which may make it difficult to interpret the results of experiments. Additionally, FMPDP has only been studied in animal models, so its effects in humans are not yet known.

Future Directions

There are several future directions for research on FMPDP. One area of interest is its potential as an antidepressant and anxiolytic agent. Further studies are needed to determine the efficacy of FMPDP in treating depression and anxiety in humans. Additionally, FMPDP has been found to have potential as an anticonvulsant and analgesic agent, so further studies are needed to explore these potential uses. Finally, more research is needed to fully understand the mechanism of action of FMPDP and to determine its safety and efficacy in humans.

Synthesis Methods

There are various methods to synthesize FMPDP, but the most common one involves the reaction of 4-fluorobenzoylhydrazine with 5-methyl-2-furancarboxaldehyde and chalcone in the presence of a catalyst. This reaction results in the formation of FMPDP as a yellow solid with a yield of approximately 60-70%.

Scientific Research Applications

FMPDP has been studied extensively for its potential pharmacological properties. It has been shown to have anticonvulsant, anti-inflammatory, and analgesic effects in animal models. Additionally, FMPDP has been found to have potential as an antidepressant and anxiolytic agent.

properties

Molecular Formula

C21H17FN2O2

Molecular Weight

348.4 g/mol

IUPAC Name

(4-fluorophenyl)-[3-(5-methylfuran-2-yl)-5-phenyl-3,4-dihydropyrazol-2-yl]methanone

InChI

InChI=1S/C21H17FN2O2/c1-14-7-12-20(26-14)19-13-18(15-5-3-2-4-6-15)23-24(19)21(25)16-8-10-17(22)11-9-16/h2-12,19H,13H2,1H3

InChI Key

RDWXFXAWCFYOCS-UHFFFAOYSA-N

SMILES

CC1=CC=C(O1)C2CC(=NN2C(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(O1)C2CC(=NN2C(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4

Origin of Product

United States

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